ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate
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Overview
Description
Ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate is an organic compound with the molecular formula C11H12Cl2N2O2. This compound is characterized by the presence of a hydrazone functional group, which is known for its applications in various chemical reactions and biological activities. The compound’s structure includes a chloro-substituted phenyl ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate typically involves the reaction of ethyl 2-chloroacetate with 3-chloro-2-methylphenylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted phenylhydrazones.
Scientific Research Applications
Ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazono]acetate
- Ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazono]propanoate
Uniqueness
Ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate is unique due to its specific substitution pattern on the phenyl ring and the presence of the hydrazone group. This combination of structural features contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Biological Activity
Ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents an overview of its biological activity, including relevant research findings, mechanisms of action, and applications in scientific research.
Chemical Structure and Properties
The compound is characterized by the presence of a chloro group, a hydrazinylidene moiety, and an ethyl acetate functional group. Its molecular formula is C11H12Cl2N2O2, with a molecular weight of approximately 275.14 g/mol. The structural configuration allows for various interactions with biological targets, making it a candidate for pharmacological studies.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity against various cancer cell lines. For instance, compounds with similar hydrazone structures have shown promising results in inhibiting the growth of colon carcinoma cells (HCT-15) and other tumor models . The presence of electron-withdrawing groups like chlorine enhances the cytotoxic effects by increasing the compound's reactivity towards nucleophiles in cancer cells.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The chloro and hydrazone functionalities can interact with key enzymes involved in cell proliferation and apoptosis, leading to inhibited tumor growth.
- Protein-Ligand Interaction : The compound may form covalent bonds with nucleophilic sites on proteins, altering their structure and function. This interaction is crucial for its anticancer properties .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies
- In Vitro Studies : A study examining the cytotoxicity of related hydrazone derivatives found that compounds with similar structures displayed IC50 values lower than standard chemotherapeutics like doxorubicin against various cancer cell lines, indicating strong anticancer potential .
- Docking Studies : Molecular docking simulations have revealed that this compound interacts favorably with target proteins implicated in cancer progression, suggesting a rational basis for its observed biological activity .
Applications in Scientific Research
This compound has diverse applications:
- Pharmaceutical Development : It serves as an intermediate in synthesizing novel anticancer agents.
- Biological Assays : The compound is utilized in various assays to evaluate enzyme inhibition and protein interactions.
Properties
Molecular Formula |
C11H12Cl2N2O2 |
---|---|
Molecular Weight |
275.13 g/mol |
IUPAC Name |
ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-3-17-11(16)10(13)15-14-9-6-4-5-8(12)7(9)2/h4-6,14H,3H2,1-2H3/b15-10+ |
InChI Key |
ADPSMTFVUBHIMA-XNTDXEJSSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=C(C(=CC=C1)Cl)C)/Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C(=CC=C1)Cl)C)Cl |
Origin of Product |
United States |
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